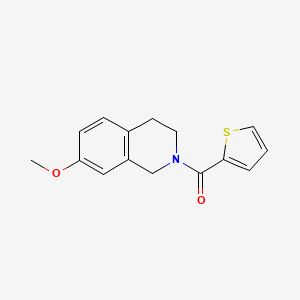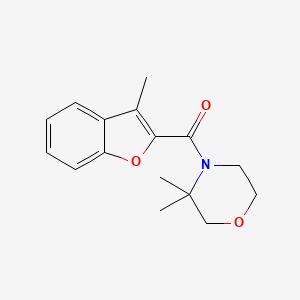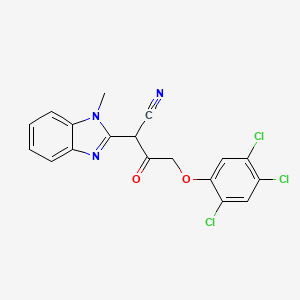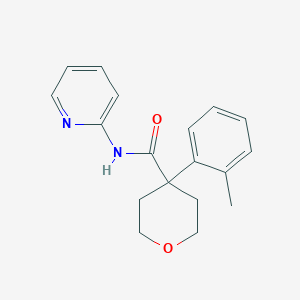
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone, also known as MTM, is a synthetic compound that has been widely studied for its potential use in scientific research. MTM is a member of the isoquinoline family of compounds, which are known to have a range of biological activities, including anti-inflammatory and anti-cancer properties. In
Mechanism of Action
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone is known to act as a dopamine receptor antagonist, which means that it blocks the activity of dopamine receptors in the brain. This mechanism of action is thought to underlie its ability to modulate dopamine-mediated behaviors and to reduce the symptoms of Parkinson's disease. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in a range of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has been shown to have a range of biochemical and physiological effects in animal and cell-based studies. These effects include the modulation of dopamine-mediated behaviors, the inhibition of protein kinase C activity, and the induction of apoptosis (programmed cell death) in cancer cells. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to have anti-inflammatory effects, which may be mediated through its inhibition of the NF-κB signaling pathway.
Advantages and Limitations for Lab Experiments
One advantage of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone as a research tool is its specificity for dopamine receptors, which allows researchers to selectively modulate dopamine-mediated behaviors without affecting other neurotransmitter systems. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone also has a relatively low toxicity profile, making it a safe and effective tool for use in animal and cell-based studies. However, one limitation of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. One potential avenue of investigation is the development of more potent and selective dopamine receptor antagonists based on the structure of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. Another potential area of research is the use of (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone as a tool for studying the role of protein kinase C in cellular processes. Finally, (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone may have potential therapeutic applications in the treatment of Parkinson's disease and cancer, which could be explored through further preclinical and clinical studies.
Synthesis Methods
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-thiophenecarboxylic acid with 2-amino-4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone. The purity of the final product can be improved through recrystallization or chromatography.
Scientific Research Applications
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has been studied for its potential use in a range of scientific research applications, including as a tool for studying the role of dopamine receptors in the brain, as an inhibitor of protein kinase C, and as a potential treatment for Parkinson's disease. (7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-5-4-11-6-7-16(10-12(11)9-13)15(17)14-3-2-8-19-14/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOOARKWYWZNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)


![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)

![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)

![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)